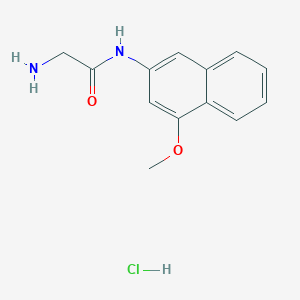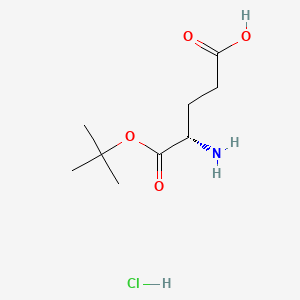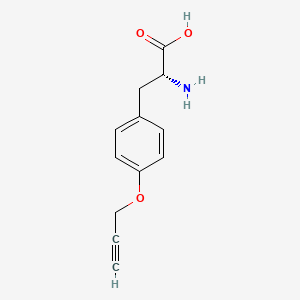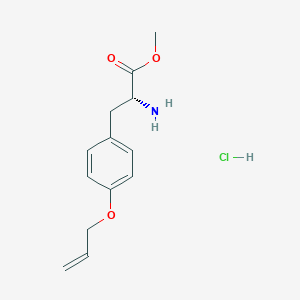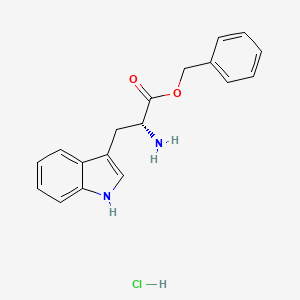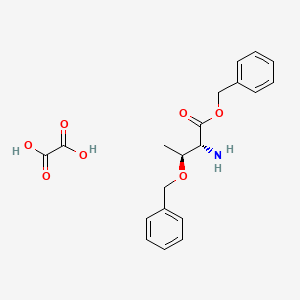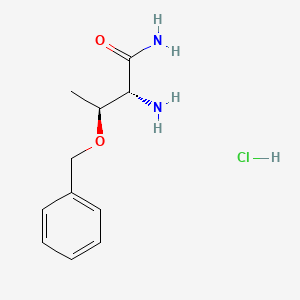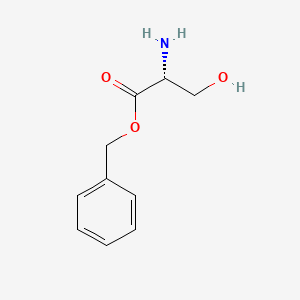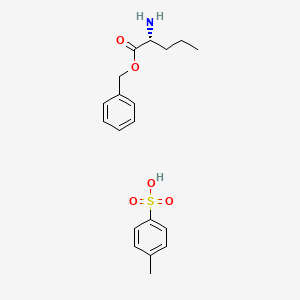![molecular formula C10H12N2O4 B613153 (S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid CAS No. 1231709-24-2](/img/structure/B613153.png)
(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid is an organic compound that features a biphenyl group attached to an amino acid backbone
科学的研究の応用
(S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives and amino acid precursors.
Coupling Reaction: A key step involves the coupling of the biphenyl moiety with the amino acid backbone.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques, such as crystallization or chromatography, are employed.
Industrial Production Methods: In an industrial setting, the production of (S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid may involve large-scale coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The biphenyl group can undergo oxidation reactions to form biphenyl quinones.
Reduction: Reduction of the amino group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Biphenyl quinones.
Reduction: Biphenyl amines.
Substitution: Halogenated biphenyl derivatives.
作用機序
The mechanism of action of (S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Biphenyl-4-carboxylic acid: Shares the biphenyl core but lacks the amino acid functionality.
4,4’-Biphenyldicarboxylic acid: Contains two carboxylic acid groups on the biphenyl ring.
Uniqueness: (S)-3-([1,1’-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid is unique due to the presence of both the biphenyl group and the chiral amino acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
(2S)-2-amino-2-methyl-3-(4-phenylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-16(17,15(18)19)11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10H,11,17H2,1H3,(H,18,19)/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPOAGRUGOUXOK-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
